

Physical properties of 2,5-Dimethylcyclohexanone isomers

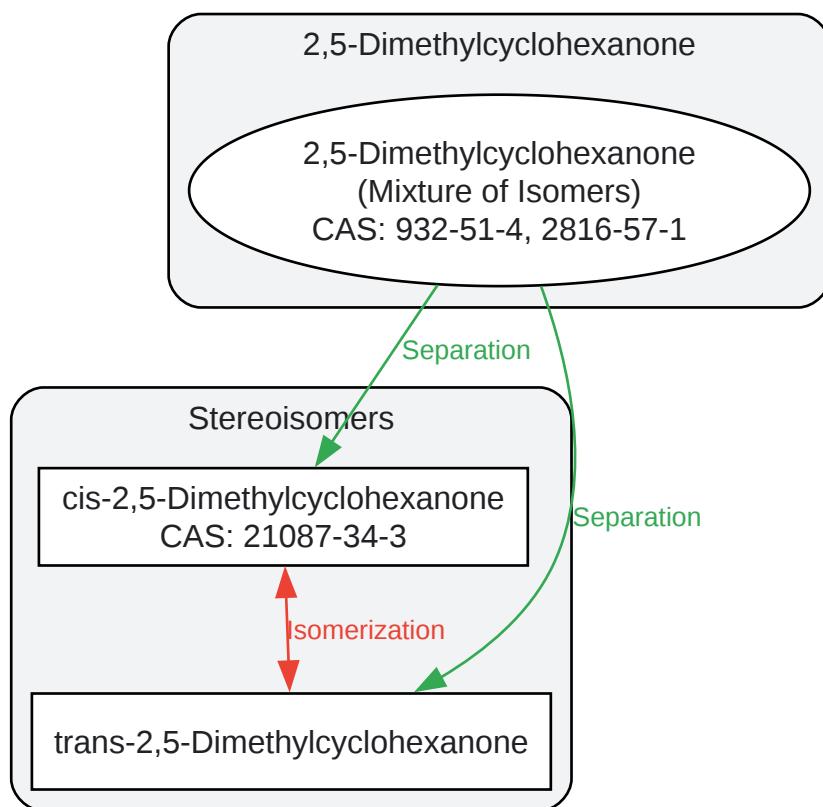
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylcyclohexanone

Cat. No.: B1332106

[Get Quote](#)


An In-depth Technical Guide to the Physical Properties of **2,5-Dimethylcyclohexanone Isomers**

Introduction

2,5-Dimethylcyclohexanone ($C_8H_{14}O$) is a cyclic ketone that exists as two distinct stereoisomers: **cis-2,5-Dimethylcyclohexanone** and **trans-2,5-Dimethylcyclohexanone**.^[1] These isomers, arising from the relative orientation of the two methyl groups on the cyclohexane ring, exhibit different physical properties. This technical guide provides a comprehensive overview of these properties, outlines the experimental protocols for their determination, and illustrates the structural relationship between the isomers. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Stereoisomerism of 2,5-Dimethylcyclohexanone

The stereoisomeric relationship between the cis and trans forms of **2,5-Dimethylcyclohexanone** is a fundamental concept governing their distinct physical and chemical behaviors. The cis isomer has both methyl groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces. This structural difference influences their molecular packing, intermolecular forces, and consequently, their macroscopic physical properties.

[Click to download full resolution via product page](#)

Fig. 1: Relationship between **2,5-Dimethylcyclohexanone** isomers.

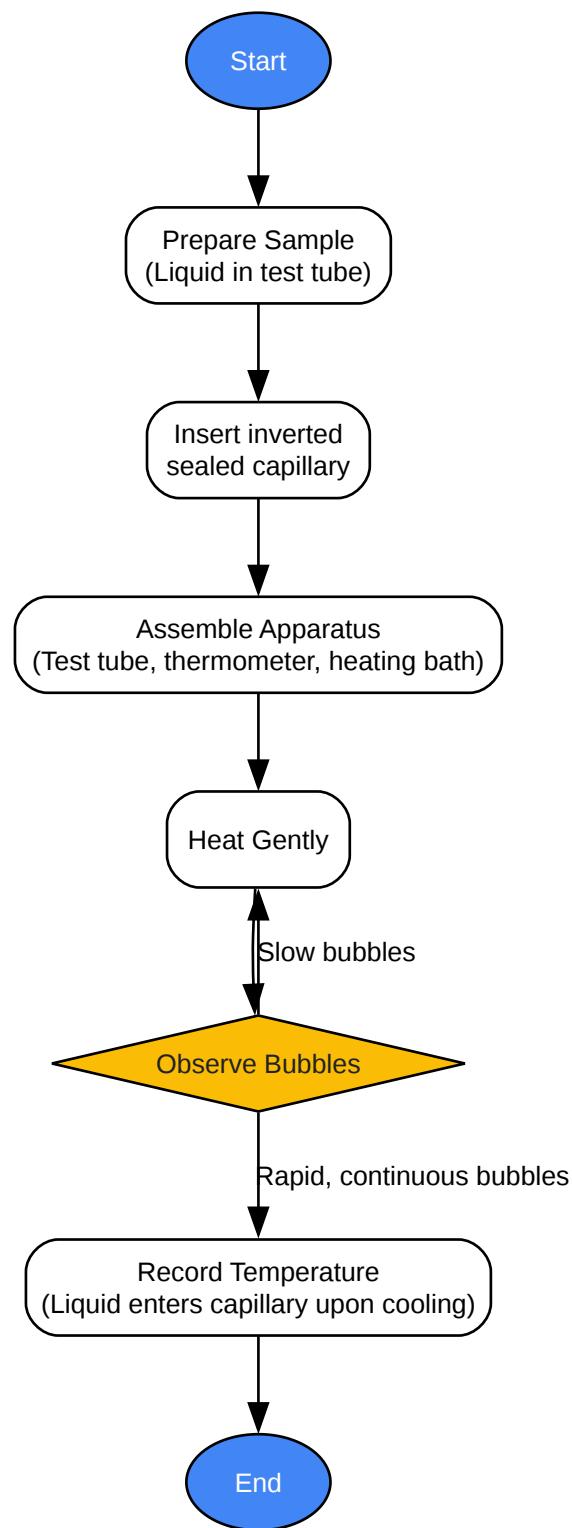
Physical Properties

Quantitative data for the physical properties of **2,5-Dimethylcyclohexanone** are most commonly reported for a mixture of the cis and trans isomers. Specific, experimentally verified data for the individual, pure isomers are not widely available in the literature. The following table summarizes the available data for the isomeric mixture.

Physical Property	Value	Conditions
Boiling Point	174-176 °C	at 760 mmHg
80 °C	at 30 mmHg[2]	
Melting Point	9.25 °C	(estimate)[3][4]
Density	0.925 g/mL	at 25 °C[4][5]
0.91 g/mL	at 20 °C[2]	
Refractive Index (n)	1.447	at 20 °C, 589 nm (D line)[3][5]
1.4440-1.4480	at 20 °C[2]	

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for each measurement.


Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology:

- Sample Preparation: A small amount of the liquid sample (1-2 mL) is placed into a small test tube.
- Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of the capillary is then placed into the liquid sample in the test tube, with the sealed end remaining above the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil).

- Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.
- Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[\[6\]](#)

[Click to download full resolution via product page](#)

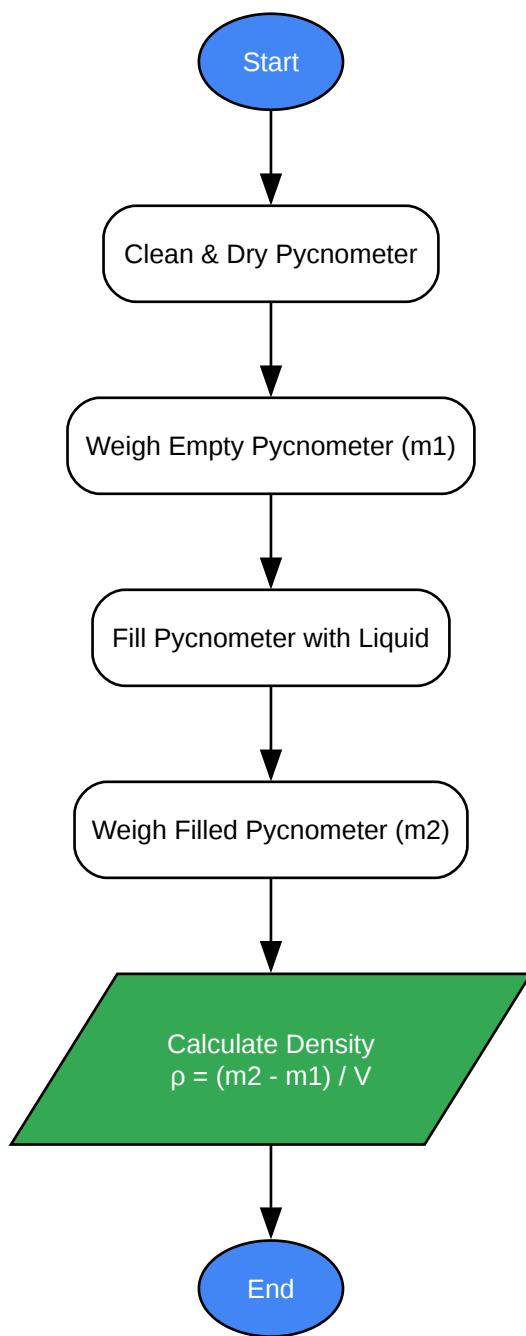
Fig. 2: Workflow for boiling point determination.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[7]

Methodology:

- Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder.[8][9]
- Packing: The capillary is tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[9]
- Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[7]
- Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point (approximately 1-2 °C per minute).[7]
- Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9][10]


Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] The pycnometer method is a precise technique for determining the density of liquids.[12]

Methodology:

- Preparation: A pycnometer (a glass flask with a specific, known volume) is thoroughly cleaned and dried.
- Weighing (Empty): The mass of the empty, dry pycnometer is accurately measured using an analytical balance.
- Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Weighing (Full): The mass of the filled pycnometer is measured.

- Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12]

[Click to download full resolution via product page](#)

Fig. 3: Workflow for density measurement via pycnometry.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.[13]

Methodology:

- **Instrument Preparation:** An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water). The prisms are cleaned with an appropriate solvent (e.g., acetone or ethanol) and allowed to dry.[14]
- **Sample Application:** A few drops of the liquid sample are placed on the surface of the lower prism using a pipette. The prisms are then closed and locked.
- **Measurement:** While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
- **Reading:** The refractive index value is read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.[14]
- **Correction (if necessary):** If the measurement temperature deviates from the standard (usually 20 °C), a correction factor may be applied.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylcyclohexan-1-one | C8H14O | CID 523055 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-DIMETHYLCYCLOHEXANONE CAS#: 932-51-4 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 2,5-DIMETHYLCYCLOHEXANONE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 2,6-Dimethylcyclohexanone, mixture of isomers 98 2816-57-1 [sigmaaldrich.com]
- 6. Video: Boiling Points - Concept [jove.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. calnesis.com [calnesis.com]
- 12. mt.com [mt.com]
- 13. faculty.weber.edu [faculty.weber.edu]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- To cite this document: BenchChem. [Physical properties of 2,5-Dimethylcyclohexanone isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332106#physical-properties-of-2-5-dimethylcyclohexanone-isomers\]](https://www.benchchem.com/product/b1332106#physical-properties-of-2-5-dimethylcyclohexanone-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com